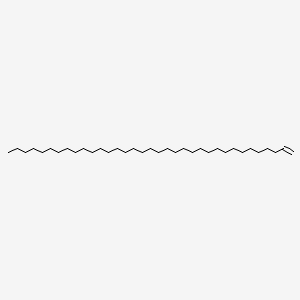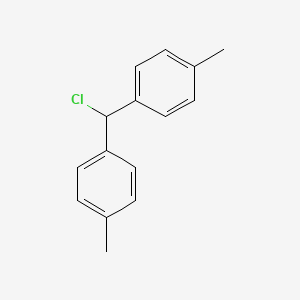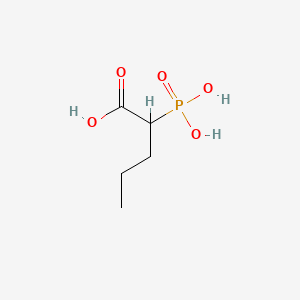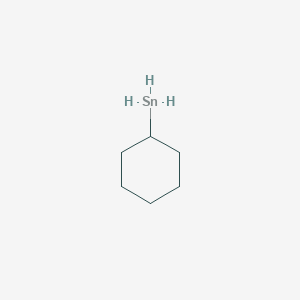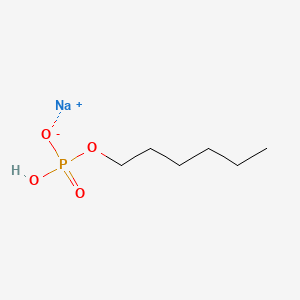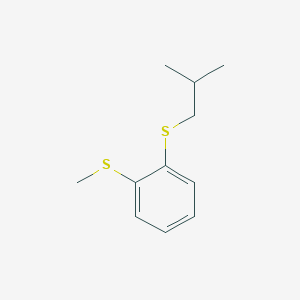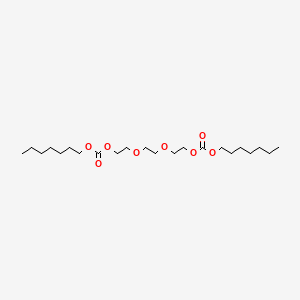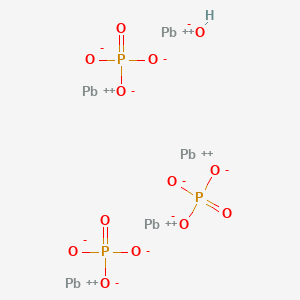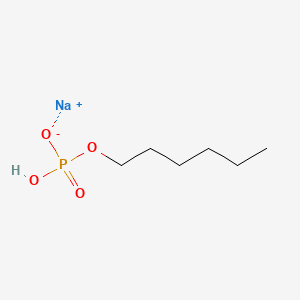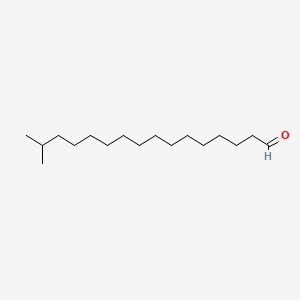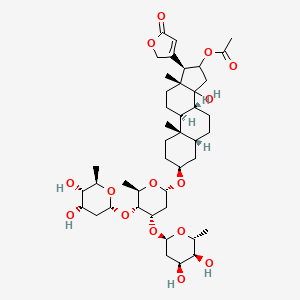
Propane-1,2,3-triol, sodium zirconium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane-1,2,3-triol, sodium zirconium salt is a compound that combines propane-1,2,3-triol, commonly known as glycerol, with sodium and zirconium. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
From Glycerol and Zirconium Compounds: One common method involves reacting glycerol with zirconium compounds in the presence of sodium. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired salt.
Industrial Production Methods: Industrially, this compound can be produced by mixing glycerol with sodium zirconium phosphate under specific conditions. The process involves careful control of pH, temperature, and reaction time to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Propane-1,2,3-triol, sodium zirconium salt can undergo oxidation reactions, where the hydroxyl groups in glycerol are oxidized to form various products.
Reduction: This compound can also participate in reduction reactions, where it acts as a reducing agent.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other nucleophiles can be used in substitution reactions.
Major Products Formed
Oxidation Products: Oxidation of propane-1,2,3-triol can lead to the formation of glyceraldehyde and dihydroxyacetone.
Reduction Products: Reduction reactions can produce various alcohols and other reduced forms of the compound.
Substitution Products: Substitution reactions can yield a wide range of derivatives, depending on the substituents used.
Scientific Research Applications
Propane-1,2,3-triol, sodium zirconium salt has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a stabilizer for certain compounds.
Biology: In biological research, it is used to study enzyme interactions and metabolic pathways involving glycerol.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of propane-1,2,3-triol, sodium zirconium salt involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their activity and function.
Pathways Involved: It can influence metabolic pathways involving glycerol and its derivatives, impacting processes such as energy production and lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
Propane-1,2,3-triol (Glycerol): A simple triol compound with similar chemical properties but without the added sodium and zirconium.
Sodium Zirconium Phosphate: A compound with similar zirconium content but lacking the glycerol component.
Uniqueness
Propane-1,2,3-triol, sodium zirconium salt is unique due to its combination of glycerol and zirconium, which imparts distinct chemical and physical properties. This combination allows it to participate in a wide range of reactions and applications that are not possible with its individual components alone.
Properties
CAS No. |
84074-44-2 |
|---|---|
Molecular Formula |
C3H8NaO3Zr+5 |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
sodium;propane-1,2,3-triol;zirconium(4+) |
InChI |
InChI=1S/C3H8O3.Na.Zr/c4-1-3(6)2-5;;/h3-6H,1-2H2;;/q;+1;+4 |
InChI Key |
MIHPCFMQMSBBCP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)O)O.[Na+].[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


